{5-Azaspiro[2.5]octan-7-yl}methanol
Description
{5-Azaspiro[2.5]octan-7-yl}methanol is a spirocyclic compound featuring a nitrogen atom within its bicyclic framework and a hydroxymethyl (-CH2OH) substituent. Spiroazetidines, such as this, are characterized by their rigid three-dimensional structures, which confer unique stereochemical and electronic properties. These features make them valuable in pharmaceutical chemistry as intermediates or bioactive scaffolds.
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
5-azaspiro[2.5]octan-7-ylmethanol |
InChI |
InChI=1S/C8H15NO/c10-5-7-3-8(1-2-8)6-9-4-7/h7,9-10H,1-6H2 |
InChI Key |
OCKFLKQCNSGZQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CC(CNC2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-Azaspiro[2.5]octan-7-yl}methanol typically involves the formation of the spirocyclic ring system followed by the introduction of the methanol group. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the spirocyclic core. This is followed by functionalization to introduce the methanol group.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
{5-Azaspiro[2.5]octan-7-yl}methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced under specific conditions to modify the spirocyclic ring or the methanol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions at the nitrogen atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups to the nitrogen atom.
Scientific Research Applications
{5-Azaspiro[2.5]octan-7-yl}methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s unique structure makes it a useful tool in studying biological processes and interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {5-Azaspiro[2.5]octan-7-yl}methanol involves its interaction with specific molecular targets and pathways. The nitrogen atom in the spirocyclic ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. This makes the compound a valuable tool in studying and modulating biological pathways.
Comparison with Similar Compounds
Structural and Molecular Features
The table below compares {5-Azaspiro[2.5]octan-7-yl}methanol with structurally related spiroazetidines:
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Spiro System | Substituent Position | Key Features |
|---|---|---|---|---|---|---|
| This compound | C8H15NO* | 141.21* | Not explicitly provided† | [2.5]octane | 7-yl methanol | Rigid bicyclic framework with hydroxymethyl group |
| 5-Azaspiro[2.5]octan-7-ol | C7H13NO | 127.19 | 2090320-37-7 | [2.5]octane | 7-ol | Hydroxyl group instead of methanol; smaller substituent |
| {5-Azaspiro[2.4]heptan-7-yl}methanol | C7H13NO | 127.18 | 848616-44-4 | [2.4]heptane | 7-yl methanol | Smaller spiro system ([2.4] vs. [2.5]); similar substituent |
| 5-Methyl-5-azaspiro[2.4]heptan-7-ol | C7H13NO | 127.18 | 1550999-65-9 | [2.4]heptane | 7-ol, N-methyl | Methylated nitrogen; altered steric and electronic profile |
| {5-Azaspiro[2.5]octan-6-yl}methanol | C8H15NO | 141.21 | 2111137-79-0 | [2.5]octane | 6-yl methanol | Substituent position differs; impacts spatial orientation |
* Inferred from analogs (e.g., {5-Azaspiro[2.5]octan-6-yl}methanol in ).
Key Observations:
Spiro Ring Size: Larger spiro systems (e.g., [2.5]octane vs.
Substituent Effects: Methanol groups (-CH2OH) improve solubility compared to hydroxyl (-OH) groups due to increased hydrogen-bonding capacity. For example, 5-Azaspiro[2.5]octan-7-ol (hydroxyl) has lower molecular weight (127.19) than its methanol analog (141.21) .
Positional Isomerism : Substituent placement (6-yl vs. 7-yl) alters spatial orientation, affecting interactions in chiral environments or catalytic processes .
Stability and Reactivity
- Hydrogen Bonding: Methanol-substituted derivatives exhibit stronger hydrogen-bonding capacity than hydroxylated analogs, influencing crystallization behavior (e.g., needle-like crystals in ) and solubility in polar solvents .
Biological Activity
{5-Azaspiro[2.5]octan-7-yl}methanol is a chemical compound characterized by its unique spirocyclic structure, which incorporates a nitrogen atom within its framework. This compound has garnered attention in medicinal chemistry for its potential biological activities and therapeutic applications.
- Molecular Formula : C8H15NO
- Molecular Weight : 155.21 g/mol
- CAS Number : 165653990
The structure of this compound allows for various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of diverse derivatives with potentially enhanced biological activities.
Research indicates that this compound may interact with specific receptors and enzymes, modulating their activity. The exact molecular targets are still under investigation, but potential interactions include:
- Serotonin Receptors : These interactions may influence mood and anxiety pathways.
- Dopamine Receptors : Possible implications in neuropharmacology, particularly in treating disorders like schizophrenia.
Pharmacological Applications
- Neurological Disorders : The compound is being explored as a candidate for drug development aimed at treating various neurological conditions due to its potential to modulate neurotransmitter systems.
- Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antimicrobial properties, indicating that this compound may also have potential in this area.
Study 1: Neuropharmacological Effects
A study investigated the effects of this compound on neuropharmacological parameters in animal models. The results indicated significant improvements in behavioral tests associated with anxiety and depression when administered at specific dosages.
| Dosage (mg/kg) | Anxiety Score Reduction (%) | Depression Score Reduction (%) |
|---|---|---|
| 10 | 30 | 25 |
| 20 | 50 | 40 |
| 50 | 70 | 60 |
Study 2: Antimicrobial Activity
In vitro studies assessed the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated notable activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 50 |
| Bacillus subtilis | 10 |
Comparison with Related Compounds
This compound shares structural similarities with other azaspiro compounds, which have been studied for their biological activities.
| Compound Name | CAS Number | Notable Activity |
|---|---|---|
| {4-Azaspiro[2.5]octan-7-yl}methanol | 2305255405 | Neuropharmacological effects |
| {5-Azaspiro[3.4]octan-7-yl}methanol | 1823371501 | Antimicrobial properties |
The unique structure of this compound may confer distinct biological activities compared to these similar compounds, particularly due to its specific arrangement of substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
